An In-depth Technical Guide to 2-(p-Tolyl)pyridine: Chemical Properties and Structure
An In-depth Technical Guide to 2-(p-Tolyl)pyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and synthesis of 2-(p-Tolyl)pyridine. This compound, a substituted biaryl heterocyclic, serves as a crucial building block in medicinal chemistry, materials science, and as a ligand in catalysis. This document includes tabulated quantitative data, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and visualizations of its structure and reaction pathways to support advanced research and development applications.
Chemical Structure and Identification
2-(p-Tolyl)pyridine, also known as 2-(4-methylphenyl)pyridine, consists of a pyridine (B92270) ring substituted with a p-tolyl group at the 2-position. This arrangement makes it an important scaffold for the development of bidentate ligands and pharmacologically active molecules.
Caption: 2D Chemical Structure of 2-(p-Tolyl)pyridine.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(4-methylphenyl)pyridine | [1] |
| CAS Number | 4467-06-5 | [2][3] |
| Molecular Formula | C₁₂H₁₁N | [2][3] |
| Molecular Weight | 169.22 g/mol | [2] |
| InChI | 1S/C12H11N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h2-9H,1H3 | [1][2][3] |
| InChIKey | KJNZQKYSNAQLEO-UHFFFAOYSA-N | [1][2][3] |
| SMILES | Cc1ccc(cc1)-c2ccccn2 | [1][2] |
Physicochemical Properties
2-(p-Tolyl)pyridine is typically a liquid at room temperature with a high boiling point. Its physical properties are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 170-180 °C (at 20 mmHg) | [2] |
| Density | 0.99 g/mL (at 25 °C) | [2] |
| Refractive Index | n20/D 1.617 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 2-(p-Tolyl)pyridine.
Mass Spectrometry
The electron ionization (EI) mass spectrum shows a prominent molecular ion peak.
Table 3: Major Mass Spectrometry Peaks (EI-MS)
| m/z | Relative Intensity | Assignment | Source(s) |
| 169 | 99.99 | [M]⁺ (Molecular Ion) | [1] |
| 168 | 72.70 | [M-H]⁺ | [1] |
| 170 | 13.50 | [M+1]⁺ (Isotopic Peak) | [1] |
| 39 | 16.20 | Fragment | [1] |
| 83.5 | 13.50 | Fragment | [1] |
NMR Spectroscopy
While a publicly available, fully assigned experimental spectrum for 2-(p-Tolyl)pyridine is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures and standard chemical shift tables.[2][4][5][6]
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Protons | ¹³C NMR (Predicted) | δ (ppm) |
| Pyridine-H6 | ~8.6 | d | 1H | Pyridine-C2 | ~158 |
| Pyridine-H3, H4, H5 | 7.1 - 7.8 | m | 3H | Pyridine-C6 | ~149 |
| Tolyl-H (ortho to Py) | ~7.8 | d | 2H | Tolyl-C (ipso to Py) | ~138 |
| Tolyl-H (meta to Py) | ~7.2 | d | 2H | Tolyl-C (para to Me) | ~137 |
| Methyl-H | ~2.4 | s | 3H | Pyridine-C4 | ~136 |
| Aromatic C-H | 120 - 129 | ||||
| Methyl-C | ~21 |
Note: These are estimated values. Actual experimental values may vary.
Synthesis and Experimental Protocols
The formation of the C-C bond between the pyridine and tolyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings.[7][8] The Suzuki-Miyaura coupling is often preferred due to the lower toxicity and easier removal of boron-based reagents compared to organotin compounds.[8][9]
Representative Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 2-(p-Tolyl)pyridine from 2-bromopyridine (B144113) and p-tolylboronic acid.[9][10]
Caption: General workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
Materials:
-
2-Bromopyridine (1.0 equiv)
-
p-Tolylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium Phosphate (Na₃PO₄) or Potassium Fluoride (KF) (3.0 equiv)
-
Anhydrous 1,4-Dioxane (B91453)
-
Argon gas supply
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk tube)
Procedure:
-
To an oven-dried, resealable Schlenk tube, add Pd(dppf)Cl₂ (0.03 equiv), the base (3.0 equiv), and p-tolylboronic acid (1.5 equiv).
-
Cap the tube with a rubber septum, evacuate the vessel, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous 1,4-dioxane via syringe (e.g., 3 mL per mmol of 2-bromopyridine).
-
Add 2-bromopyridine (1.0 equiv) via syringe.
-
Replace the septum with a Teflon screw cap, seal the tube, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter it through a short plug of silica gel to remove the palladium catalyst and inorganic salts.
-
Wash the silica plug with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(p-Tolyl)pyridine.
Reaction Mechanism: The Stille Catalytic Cycle
While the above protocol details a Suzuki coupling, the Stille coupling is also a prominent method for this transformation. Its catalytic cycle is a foundational concept in cross-coupling chemistry.[7][11][12]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (e.g., 2-bromopyridine), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[7]
-
Transmetalation : The organostannane reagent (e.g., p-tolyltributylstannane) exchanges its organic group with the halide on the palladium center.[7]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Safety Information
2-(p-Tolyl)pyridine should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards : May cause skin and serious eye irritation. May cause respiratory irritation.
-
Precautions : Avoid breathing vapors. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.
-
Storage : Store in a well-ventilated place. Keep container tightly closed.
This guide is intended for informational purposes for qualified individuals and does not constitute a comprehensive safety data sheet.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]
